molecular formula C23H19FN2O2S B2674314 1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899948-84-6

1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2674314
CAS No.: 899948-84-6
M. Wt: 406.48
InChI Key: JWZACGBZLKRNNS-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a fluorophenyl group, a naphthalene sulfonyl group, and a pyrrolo[1,2-a]pyrazine core, makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This step may involve a substitution reaction where a fluorophenyl group is introduced to the core structure.

    Attachment of the Naphthalene Sulfonyl Group: This can be done through sulfonylation reactions using naphthalene sulfonyl chloride and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-bromophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine: Similar structure with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

1-(4-fluorophenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c24-20-10-7-18(8-11-20)23-22-6-3-13-25(22)14-15-26(23)29(27,28)21-12-9-17-4-1-2-5-19(17)16-21/h1-13,16,23H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZACGBZLKRNNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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